molecular formula C17H14N2O4S3 B12134137 N-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide

N-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide

Cat. No.: B12134137
M. Wt: 406.5 g/mol
InChI Key: LDSYIVRGPURHHH-PTNGSMBKSA-N
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Description

N-[(5Z)-5-(2-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide ( 461692-02-4) is a synthetic small molecule with a molecular weight of 420.53 g/mol and the molecular formula C 18 H 16 N 2 O 4 S 3 . It features a rhodanine (2-thioxothiazolidin-4-one) core, which is a privileged scaffold in medicinal chemistry known for its diverse biological activities and ability to interact with various enzyme active sites . The Z-configured 2-methoxybenzylidene substituent at the 5-position is critical for its structural integrity and potential bioactivity. Research Applications and Value: This compound is of significant interest for early-stage drug discovery and biochemical research. While specific bioactivity data for this exact molecule is limited in the public domain, its structural features align closely with a class of compounds actively investigated as potent inhibitors of protein kinases . Rhodanine-based molecules similar to this one have been identified as nanomolar-scale inhibitors of kinases such as DYRK1A , a enzyme considered a promising therapeutic target for neurological disorders like Alzheimer's disease and Down syndrome, as well as for certain cancers . Furthermore, benzenesulfonamide derivatives incorporating the rhodanine moiety have recently been designed and synthesized as potent and selective inhibitors of human carbonic anhydrase (hCA) isoforms, specifically the tumor-associated transmembrane enzymes hCA IX and hCA XII . These isoforms are validated anti-cancer targets due to their role in tumor pH regulation and survival . Mechanism of Action: The proposed mechanism of action for this class of compounds involves targeted enzyme inhibition. The benzenesulfonamide group can act as a zinc-binding group (ZBG), anchoring the molecule to the active site of metalloenzymes like carbonic anhydrases . Simultaneously, the conjugated rhodanine-benzylidene system may facilitate interactions with the kinase ATP-binding pocket or other hydrophobic enzyme domains, leading to competitive inhibition and disruption of disease-relevant signaling pathways . Usage Note: This product is intended for research purposes by qualified laboratory personnel only. It is strictly not for diagnostic, therapeutic, human, or veterinary use. Researchers are responsible for conducting all necessary experiments to confirm the compound's identity, purity, and suitability for their specific application.

Properties

Molecular Formula

C17H14N2O4S3

Molecular Weight

406.5 g/mol

IUPAC Name

N-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide

InChI

InChI=1S/C17H14N2O4S3/c1-23-14-10-6-5-7-12(14)11-15-16(20)19(17(24)25-15)18-26(21,22)13-8-3-2-4-9-13/h2-11,18H,1H3/b15-11-

InChI Key

LDSYIVRGPURHHH-PTNGSMBKSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)NS(=O)(=O)C3=CC=CC=C3

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)NS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation Under Microwave Irradiation

The Z-configured arylidene-thiazolidinone is synthesized via a base-catalyzed condensation between rhodanine (2-thioxo-thiazolidin-4-one) and 2-methoxybenzaldehyde . Microwave irradiation significantly enhances reaction efficiency:

Parameter Condition Source
SolventGlacial acetic acid
BasePiperidine (0.1 eq) + sodium acetate (1 eq)
Temperature100–120°C (microwave)
Reaction Time10–30 minutes
Yield62–98%

This method exclusively yields the Z-isomer due to thermodynamic control, as confirmed by 1H^1H-NMR coupling constants (JH,H1214HzJ_{H,H} \approx 12–14 \, \text{Hz}).

Conventional Thermal Conditions

For substrates incompatible with microwave irradiation, classical heating in refluxing acetic acid (6–12 hours) achieves moderate yields (26–45%).

Sulfonylation at the N-3 Position

Sulfur/Nitrogen Displacement Reaction

The thiazolidinone’s 2-thioxo group is replaced by benzenesulfonamide via nucleophilic substitution. Benzenesulfonyl chloride reacts with the deprotonated nitrogen under basic conditions:

Parameter Condition Source
SolventTetrahydrofuran (THF) or dichloromethane (DCM)
BaseTriethylamine (2 eq)
Temperature0°C to room temperature
Reaction Time4–8 hours
Yield55–70%

Mechanistic Insight :

  • Deprotonation of the thiazolidinone nitrogen by triethylamine.

  • Nucleophilic attack on benzenesulfonyl chloride, releasing HCl.

  • Workup with aqueous NaHCO3_3 to neutralize excess acid.

Alternative Sulfonylation via Amine Intermediates

In some protocols, the 2-thioxo group is first converted to a primary amine (e.g., using hydrazine), followed by sulfonylation. However, this two-step approach is less efficient (overall yield: 40–50%) and risks side reactions.

Stereochemical Control and Characterization

Z-Isomer Selectivity

The Knoevenagel condensation inherently favors the Z-isomer due to steric hindrance between the aryl group and thiazolidinone oxygen in the transition state. Nuclear Overhauser Effect (NOE) spectroscopy confirms the Z-configuration through spatial proximity between the aryl proton and thiazolidinone C4-H.

Spectroscopic Validation

  • 1H^1H-NMR : Aromatic protons at δ 7.2–7.8 ppm (benzene and methoxybenzylidene), with a singlet for the exocyclic double bond (δ 6.8–7.0 ppm).

  • 13C^{13}C-NMR : Carbonyl signals at δ 170–175 ppm (C4=O), 165–170 ppm (C2=S).

  • HRMS : Molecular ion peak at m/z 450.6 (C19_{19}H18_{18}N2_2O5_5S3_3).

Optimization Challenges and Solutions

Byproduct Formation During Sulfonylation

Competing N-alkylation or S-alkylation may occur if the thiazolidinone’s nitrogen or sulfur is insufficiently activated. Mitigation strategies include:

  • Using freshly distilled sulfonyl chlorides .

  • Maintaining low temperatures (0–5°C) during reagent addition.

Solvent Selection for Condensation

Polar aprotic solvents (e.g., DMF) improve solubility but may reduce Z-selectivity. Glacial acetic acid remains optimal for balancing yield and stereochemical control.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Z-Selectivity Purity
Microwave-assistedAcOH, piperidine, 120°C85–90%>99%>95%
Conventional heatingAcOH, 12 h reflux45–50%>99%90–95%
Two-step sulfonylationTHF, TEA, 8 h40–50%>99%85–90%

Industrial-Scale Considerations

For large-scale production, continuous flow reactors are recommended to enhance heat transfer during the exothermic Knoevenagel step. Green chemistry principles advocate replacing acetic acid with biobased solvents (e.g., cyclopentyl methyl ether) without compromising yield .

Chemical Reactions Analysis

Types of Reactions

N-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms.

    Substitution: The benzylidene and benzenesulfonamide groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions could introduce a variety of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Medicinal Chemistry

N-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide has garnered attention for its potential therapeutic properties:

  • Antimicrobial Activity : Studies indicate significant antimicrobial effects against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) for related compounds ranges from 10.7 to 21.4 μmol/mL, showcasing their potential as antimicrobial agents.
  • Anticancer Properties : Research is ongoing to evaluate the compound's efficacy against different cancer cell lines. Its ability to modulate specific molecular targets involved in cancer progression is of particular interest.

Chemical Research

The compound serves as a valuable building block for synthesizing more complex molecules and studying reaction mechanisms:

  • Chemical Reactions : It can undergo various reactions such as oxidation, reduction, and substitution, allowing chemists to explore new synthetic pathways or functionalize existing structures.

Material Science

In industrial applications, this compound can be utilized in the development of new materials with specific properties such as conductivity or catalytic activity. Its unique structure may contribute to enhanced material characteristics.

Antimicrobial Activity Case Study

A study on thiazolidinone derivatives demonstrated that certain analogues exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis indicated that modifications to the benzylidene group influenced the antimicrobial potency significantly.

Anticancer Activity Case Study

Preliminary studies have shown that this compound can induce apoptosis in cancer cell lines through caspase activation pathways. Further research is required to elucidate the precise mechanisms involved and optimize its therapeutic potential.

Mechanism of Action

The mechanism of action of N-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, thereby modulating the activity of the target molecule. This can result in inhibition or activation of the target, leading to various biological effects .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below compares key structural features, synthesis yields, and physical properties of the target compound with structurally analogous derivatives:

Compound Name Benzylidene Substituent Sulfonamide/Amide Group Yield (%) Melting Point (°C) Key Biological Activity Evidence ID
Target Compound : N-[(5Z)-5-(2-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide 2-Methoxy Benzenesulfonamide N/A N/A Not explicitly reported
N-[(5Z)-5-(4-Ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide 4-Ethoxy-3-methoxy Benzenesulfonamide N/A N/A Anticancer (hypothetical)
2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide (Compound 9) 4-Chloro 4-Methoxyphenyl-thioxoacetamide 90 186–187 Not reported
N-[(5Z)-5-(4-Hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide 4-Hydroxy-3-methoxy Benzenesulfonamide N/A N/A Kinase inhibition (hypothetical)
N-{(5Z)-5-[4-(Octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide 4-Octyloxy Benzenesulfonamide N/A 504.6851 (MW) Not reported
ML302 (Thiosemicarbazone analogue) 2,3,6-Trichlorobenzylidene 4-Methylpiperazinyl-acetamide N/A N/A IMP-1 enzyme inhibition

Key Observations :

  • Substituent Effects :
    • Electron-donating groups (e.g., methoxy, ethoxy) enhance solubility and metabolic stability compared to electron-withdrawing groups (e.g., nitro, chloro) .
    • Bulky substituents like octyloxy () may reduce bioavailability due to increased hydrophobicity.
  • Synthesis Yields :
    • Yields vary widely (40–90%) depending on the aldehyde reactivity and reaction conditions. The 4-chloro derivative (Compound 9) achieved a 90% yield, while nitro-furan derivatives () showed lower yields (~53–58%) due to steric hindrance .
Physicochemical Properties
  • Melting Points: Derivatives with polar substituents (e.g., hydroxy, methoxy) exhibit higher melting points (186–207°C) compared to non-polar analogues (147–160°C) .
  • Stereochemistry : The Z-configuration of the benzylidene group is critical for bioactivity, as seen in analogues like ML302 .
Computational and Crystallographic Data
  • Structural Analysis : Software like SHELXL () and ORTEP-3 () are used to confirm Z/E configurations and hydrogen-bonding patterns, essential for understanding interaction mechanisms .
  • Hydrogen Bonding : The thioxo group at the 2-position and sulfonamide nitrogen participate in hydrogen bonding, influencing crystal packing and target binding .

Biological Activity

N-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide, also referred to as 2-Hydroxy-N-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide, is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C18H14N2O4S2
  • Molecular Weight : 386.44 g/mol
  • CAS Number : 6358585

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study evaluating a series of thiazolidinone derivatives found that certain analogues demonstrated potent antimicrobial effects against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) for these compounds ranged from 10.7 to 21.4 μmol/mL, showcasing their potential as antimicrobial agents .

Antitumor Activity

Thiazole-bearing compounds have been extensively studied for their anticancer properties. The structure–activity relationship (SAR) analysis revealed that modifications in the thiazole ring significantly influence cytotoxicity against cancer cell lines. For instance, compounds with specific substitutions on the phenyl ring showed enhanced activity against human glioblastoma and melanoma cells . The presence of electron-donating groups like methoxy enhances the cytotoxic potential of these compounds .

The biological activity of this compound may involve several mechanisms:

  • Gene Regulation : It is suggested that this compound can regulate cellular genes such as c-myc and c-fos, which are crucial in cell proliferation and differentiation .
  • Inflammatory Response Modulation : It may suppress NF-kappa-B activation while activating AP-1, thereby influencing inflammatory responses .
  • Cell Cycle Interruption : The compound appears to repress CDKN1A, disrupting normal cell cycle regulation .

Study on Antimicrobial Activity

In a comparative study of various thiazolidinone derivatives, it was found that N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl] derivatives exhibited strong antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. The most active compound in this series was noted to have an MIC value comparable to standard antibiotics .

Antitumor Efficacy

Another investigation into thiazole derivatives highlighted that those with methoxy substitutions showed significant cytotoxic effects against A431 and Jurkat cell lines, with IC50 values significantly lower than those of conventional chemotherapeutics like doxorubicin . The study emphasized the importance of substituent groups in enhancing the anticancer activity of these compounds.

Q & A

Q. What are the key synthetic routes for synthesizing this compound, and what methodological considerations are critical for optimizing yield?

The synthesis involves a multi-step process:

  • Step 1 : Condensation of 2-methoxybenzaldehyde with thiosemicarbazide to form the thiosemicarbazone intermediate.
  • Step 2 : Cyclization with chloroacetic acid under basic conditions to construct the thiazolidinone core.
  • Step 3 : Sulfonation using benzenesulfonyl chloride to introduce the sulfonamide group. Key considerations :
  • Temperature control (60–80°C for cyclization) and solvent selection (DMF or ethanol) significantly impact reaction efficiency .
  • Purification via column chromatography or recrystallization improves purity (>95% by HPLC).

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

  • NMR : 1H^1H and 13C^{13}C NMR identify functional groups (e.g., methoxy protons at δ 3.8–4.0 ppm, thioxo carbon at δ 180–185 ppm).
  • X-ray crystallography : Resolves Z-configuration of the benzylidene moiety and confirms planarity of the thiazolidinone ring. Tools like SHELXL and ORTEP-3 are recommended for refinement .
  • Mass spectrometry : ESI-MS provides accurate molecular weight confirmation (e.g., [M+H]+^+ at m/z 451.04) .

Q. What primary biological activities have been reported, and what assay methodologies are used?

  • Antimicrobial activity : Tested via broth microdilution (MIC values: 2–8 µg/mL against S. aureus and E. coli).
  • Anticancer potential : MTT assays show IC50_{50} values of 10–25 µM in HeLa and MCF-7 cell lines .
  • Anti-inflammatory effects : COX-2 inhibition measured via ELISA (60–70% inhibition at 50 µM) .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data across studies?

  • Methodological harmonization : Standardize assay protocols (e.g., cell line passage number, serum concentration).
  • Structural validation : Confirm compound purity and stereochemistry using XRD or 2D NMR to rule out batch variations .
  • Mechanistic follow-up : Use siRNA knockdown or enzyme kinetics to verify target specificity (e.g., COX-2 vs. 5-lipoxygenase) .

Q. What strategies optimize synthetic yield when scaling up for in vivo studies?

  • Catalyst screening : Transition metal catalysts (e.g., CuI) improve cyclization efficiency by 20–30% .
  • Flow chemistry : Continuous-flow reactors enhance reproducibility and reduce reaction time (2 hours vs. 8 hours in batch) .
  • Table : Comparison of reaction conditions
ParameterBatch SynthesisFlow Synthesis
Yield55–65%75–85%
Reaction Time8 hours2 hours
Purity90–95%>98%

Q. How can computational methods elucidate structure-activity relationships (SAR) for this compound?

  • Molecular docking : Use AutoDock Vina to model interactions with COX-2 (PDB ID: 5KIR). The sulfonamide group shows strong hydrogen bonding with Arg120 .
  • QSAR modeling : Correlate substituent effects (e.g., methoxy vs. ethoxy groups) with logP and IC50_{50} values.
  • MD simulations : Assess stability of the Z-benzylidene conformation in aqueous environments (GROMACS) .

Q. What are the best practices for resolving spectral ambiguities in structural analysis?

  • 2D NMR techniques : NOESY confirms spatial proximity of the benzylidene and thiazolidinone protons.
  • Isotopic labeling : 15N^{15}N-labeling clarifies sulfonamide nitrogen environments in complex mixtures .
  • Hybrid spectroscopy : Combine FT-IR (C=O stretch at 1680 cm1^{-1}) with Raman for cross-validation .

Data Contradiction Analysis

Q. Why do antimicrobial activities vary between Gram-positive and Gram-negative bacteria?

  • Membrane permeability : The compound’s hydrophobicity (logP = 2.5) favors penetration into Gram-positive membranes.
  • Efflux pumps : Gram-negative bacteria (e.g., P. aeruginosa) may expel the compound via AcrAB-TolC systems.
  • Validation approach : Use efflux pump inhibitors (e.g., PAβN) to assess resistance mechanisms .

Methodological Recommendations

Q. How to design experiments to validate apoptosis induction in cancer cells?

  • Flow cytometry : Annexin V/PI staining quantifies early/late apoptosis.
  • Western blotting : Measure caspase-3/7 activation and PARP cleavage.
  • ROS detection : Use DCFH-DA probes to link apoptosis to oxidative stress .

Q. What in silico tools predict metabolic stability for this compound?

  • SwissADME : Predicts CYP450 metabolism (major sites: methoxy and sulfonamide groups).
  • MetaSite : Identifies potential glucuronidation at the thiazolidinone oxygen .

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